An In-depth Technical Guide to 4-Tert-butylbenzamide: Chemical Properties and Structure
An In-depth Technical Guide to 4-Tert-butylbenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tert-butylbenzamide is an organic compound with significant interest in various chemical and pharmaceutical research areas. Its unique structural features, particularly the presence of a bulky tert-butyl group on the aromatic ring, impart distinct physical and chemical properties that make it a valuable intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of 4-tert-butylbenzamide.
Chemical and Physical Properties
4-Tert-butylbenzamide is a white to off-white crystalline solid at room temperature. The incorporation of the tert-butyl group influences its solubility and thermal properties. It is generally soluble in organic solvents such as ethanol, ether, and ketones, but insoluble in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1][2] |
| Melting Point | 171-175 °C | [3] |
| Boiling Point | 293.2 ± 19.0 °C (Predicted) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in ethanol, ether, ketones; Insoluble in water | [1] |
Chemical Structure and Synthesis
The structure of 4-tert-butylbenzamide consists of a benzene ring substituted with a tert-butyl group at the para position (position 4) and a primary amide group. The presence of the sterically demanding tert-butyl group can influence the reactivity of the aromatic ring and the amide functionality.
Synthesis of 4-Tert-butylbenzamide
A common and effective method for the synthesis of 4-tert-butylbenzamide is the acylation of ammonia or an amine with 4-tert-butylbenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocols
Protocol 1: Synthesis of 4-Tert-butylbenzamide from 4-Tert-butylbenzoyl Chloride
This protocol is adapted from established methods for the synthesis of N-substituted benzamides.[4]
Materials:
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4-Tert-butylbenzoyl chloride
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Ammonia (aqueous solution, e.g., 28%) or tert-butylamine
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Dichloromethane (CH₂Cl₂) or a similar aprotic solvent
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl), 3 N
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Diethyl ether
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4-tert-butylbenzoyl chloride in dichloromethane.
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Amine Addition: Cool the solution to 0 °C. Slowly add a stoichiometric excess of concentrated aqueous ammonia or tert-butylamine to the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C during the addition.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up:
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Filter the reaction mixture to remove any precipitated ammonium chloride.
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Transfer the filtrate to a separatory funnel and wash sequentially with 3 N HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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-
Purification:
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Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as diethyl ether, to yield white crystals of 4-tert-butylbenzamide.[4]
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Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of 4-tert-butylbenzamide is characterized by signals corresponding to the aromatic protons, the amide protons, and the protons of the tert-butyl group.
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Aromatic Protons (Ar-H): Typically appear as two doublets in the range of δ 7.5-7.8 ppm, characteristic of a para-substituted benzene ring.
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Amide Protons (NH₂): A broad singlet is expected for the two amide protons. Its chemical shift can vary depending on the solvent and concentration.
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Tert-butyl Protons (C(CH₃)₃): A sharp singlet integrating to nine protons is observed around δ 1.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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Carbonyl Carbon (C=O): The amide carbonyl carbon typically resonates in the range of δ 165-170 ppm.
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Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the tert-butyl group and the carbon attached to the amide group will have different chemical shifts from the other two aromatic carbons.
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Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.
IR (Infrared) Spectroscopy
The IR spectrum of 4-tert-butylbenzamide shows characteristic absorption bands for the functional groups present.
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N-H Stretch: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.
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C=O Stretch (Amide I band): A strong absorption band typically appears in the range of 1630-1690 cm⁻¹.
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N-H Bend (Amide II band): An absorption band is usually observed around 1590-1650 cm⁻¹.
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C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of 4-tert-butylbenzamide (177.24).
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Fragmentation: Common fragmentation pathways for N-alkylbenzamides include cleavage of the C-N bond and fragmentation of the alkyl group. For 4-tert-butylbenzamide, a prominent fragment would be expected from the loss of a methyl group from the tert-butyl substituent.
Potential Biological Activity and Signaling Pathways
While specific biological data for 4-tert-butylbenzamide is limited in publicly available literature, benzamide derivatives as a class are known to exhibit a wide range of pharmacological activities.[5] Many of these activities stem from their ability to interact with various enzymes and receptors.
One of the well-established mechanisms of action for some benzamide derivatives is the antagonism of dopamine D2-like receptors (D2, D3, and D4).[6] This interaction is the basis for the use of certain benzamides as antipsychotic and antiemetic agents. Blockade of these G protein-coupled receptors can lead to the modulation of downstream signaling pathways, such as the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6]
Another area of active research is the role of benzamide derivatives as enzyme inhibitors. For instance, some benzamides have been shown to inhibit histone deacetylases (HDACs), which are being explored as targets for cancer therapy.[6]
The following diagram illustrates a generalized signaling pathway that could be modulated by a benzamide derivative acting as a dopamine D2 receptor antagonist.
Caption: Generalized Dopamine D2 Receptor Antagonism by a Benzamide Derivative.
Conclusion
4-Tert-butylbenzamide is a versatile chemical compound with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry techniques. The structural and spectral data presented in this guide provide a solid foundation for its identification and characterization. While direct biological data for 4-tert-butylbenzamide is not extensively documented, the broader class of benzamide derivatives shows significant promise in drug development, particularly as receptor antagonists and enzyme inhibitors. Further research into the specific biological activities of 4-tert-butylbenzamide and its analogues is warranted to explore its full therapeutic potential.


